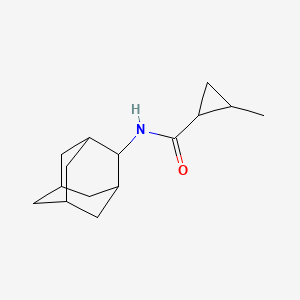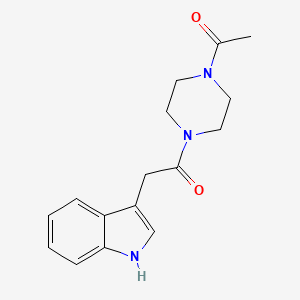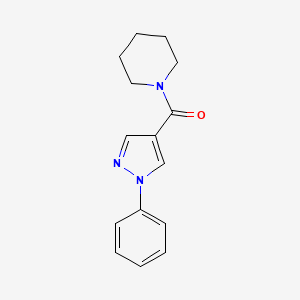
N-(2-adamantyl)-2-methylcyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-adamantyl)-2-methylcyclopropane-1-carboxamide, commonly known as ADMC, is a synthetic compound that belongs to the class of adamantane derivatives. ADMC has gained attention due to its potential application in scientific research as it exhibits various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of ADMC is not fully understood. However, it has been proposed that ADMC exerts its antiviral activity by inhibiting the fusion of the viral envelope with the host cell membrane. ADMC has also been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
ADMC has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of the proteasome, which is involved in the degradation of intracellular proteins. ADMC has also been found to induce the expression of heat shock proteins, which play a role in cellular stress response. Furthermore, ADMC has been found to modulate the activity of ion channels, which are involved in the regulation of cellular signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ADMC has several advantages for use in lab experiments. It is a synthetic compound, which allows for easy and reproducible synthesis. Furthermore, ADMC exhibits a high level of stability, making it suitable for long-term experiments. However, ADMC also has some limitations. Its mechanism of action is not fully understood, which limits its potential applications. Additionally, ADMC exhibits low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of ADMC. One potential avenue of research is the development of ADMC derivatives with improved antiviral and anticancer activities. Additionally, further studies are needed to elucidate the mechanism of action of ADMC and to identify its molecular targets. Furthermore, the potential use of ADMC in the treatment of other diseases, such as neurodegenerative disorders, should be explored.
Métodos De Síntesis
The synthesis of ADMC involves the reaction between 2-adamantanone and 2-methylcyclopropanecarbonyl chloride in the presence of a base. The reaction results in the formation of ADMC, which is then purified using chromatographic techniques.
Aplicaciones Científicas De Investigación
ADMC has been extensively studied for its potential application in scientific research. It has been found to exhibit antiviral, antitumor, and anti-inflammatory activities. ADMC has been shown to inhibit the replication of the influenza virus and herpes simplex virus. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Furthermore, ADMC has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(2-adamantyl)-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-8-2-13(8)15(17)16-14-11-4-9-3-10(6-11)7-12(14)5-9/h8-14H,2-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEROWRDSVUVMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-adamantyl)-2-methylcyclopropane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7514706.png)
![1-Pyrrolidin-1-yl-2-[(1,3,5-trimethylpyrazol-4-yl)amino]propan-1-one](/img/structure/B7514709.png)
![1-acetyl-N-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7514710.png)
![2-[(3-chlorophenyl)methylsulfanyl]-N-methylacetamide](/img/structure/B7514711.png)


![1-acetyl-N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7514720.png)
![[3-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514731.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7514746.png)
![[4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514753.png)

![N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7514767.png)